molecular formula C7H13BrO B3421043 4-Bromomethylcyclohexanol CAS No. 207669-62-3

4-Bromomethylcyclohexanol

Cat. No.: B3421043
CAS No.: 207669-62-3
M. Wt: 193.08 g/mol
InChI Key: ONPOTKLFNVQDGA-UHFFFAOYSA-N
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Description

4-Bromomethylcyclohexanol is a valuable halogenated intermediate frequently employed in advanced organic synthesis and pharmaceutical research. The bromomethyl group attached to the cyclohexanol ring makes this compound a highly versatile precursor for nucleophilic substitution reactions, enabling researchers to efficiently introduce the cyclohexanol moiety into more complex molecular architectures . Its primary research value lies in its dual functionality; the bromine serves as a superior leaving group for alkylation reactions, while the hydroxyl group can be further manipulated or protected, offering a high degree of synthetic flexibility. This makes it a critical reagent for the preparation of various derivatives, including ethers, amines, and ester-functionalized cyclohexane compounds . While specific physical data for this compound was not located in the search, analogous bromomethyl cyclohexane derivatives are typically clear, light yellow liquids that are soluble in common organic solvents like chloroform and ethyl acetate but insoluble in water . Applications: This compound is predominantly used as a key raw material and intermediate in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) . It also finds significant application in agrochemical research for the synthesis of novel pesticides and herbicides. Furthermore, its utility extends to polymer science, where it acts as a monomer or cross-linking agent modifier . Handling and Safety: As a bromoalkane, this compound is expected to be a flammable liquid and a potential irritant to skin and eyes. Proper safety measures, including the use of personal protective equipment (PPE) and adequate ventilation, are essential during handling . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for informational purposes only and should not be considered a specification sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPOTKLFNVQDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207669-62-3
Record name 4-(bromomethyl)cyclohexan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromomethylcyclohexanol can be synthesized through several methods. One common approach involves the bromination of cyclohexanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethylcyclohexanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The compound can be reduced to form cyclohexylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane, acetone).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Various substituted cyclohexanol derivatives.

    Oxidation: Cyclohexanone, cyclohexanal.

    Reduction: Cyclohexylmethanol.

Scientific Research Applications

4-Bromomethylcyclohexanol has diverse applications in scientific research:

    Pharmaceutical Synthesis: It serves as a key building block in the synthesis of several pharmaceutical drugs, including Memantine, a medication used for treating Alzheimer’s disease.

    Fine Chemical Production: It is used in the production of flame retardants, plasticizers, and lubricants.

    Advanced Material Science: The compound is explored for its potential in developing novel polymers, resins, and liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 4-Bromomethylcyclohexanol is primarily related to its reactive bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to act as an intermediate in various synthetic pathways. The hydroxyl group also contributes to its reactivity, enabling oxidation and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromomethylcyclohexanol with five structurally related brominated cyclohexanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₇H₁₃BrO 209.08 Not explicitly listed Bromomethyl at C4, hydroxyl at C1
4-(4-Bromophenyl)cyclohexanol C₁₂H₁₅BrO 255.15 86867-99-4 4-Bromophenyl at C4, hydroxyl at C1
trans-2-(4-Bromo-phenyl)-cyclohexanol C₁₂H₁₅BrO 255.15 7295-46-7 trans-4-Bromophenyl at C2, hydroxyl at C1
2-(4-Chlorobenzyl)cyclohexanol C₁₃H₁₇ClO 224.73 7146-90-9 4-Chlorobenzyl at C2, hydroxyl at C1
Cyclohexylmethyl Bromide C₇H₁₃Br 177.08 2550-36-9 Bromomethyl at C1 (no hydroxyl)
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 313.19 1282589-52-9 4-Bromophenyl at C1, ester group

Key Observations :

  • Substituent Effects: this compound’s bromomethyl group enhances electrophilicity compared to aryl-substituted analogs like 4-(4-Bromophenyl)cyclohexanol . The absence of a hydroxyl group in cyclohexylmethyl bromide increases its volatility and reactivity in alkylation reactions .
  • Steric and Electronic Factors: Chlorobenzyl-substituted analogs (e.g., 2-(4-Chlorobenzyl)cyclohexanol) exhibit reduced electrophilicity due to the electron-withdrawing chlorine atom but retain utility in chiral synthesis .

Research Findings and Comparative Analysis

Stability and Handling
  • This compound: Likely shares handling risks with cyclohexylmethyl bromide, including skin/eye irritation and respiratory hazards. First-aid measures recommend washing with soap and water and seeking medical attention .
  • 4-(4-Bromophenyl)cyclohexanol: Stable under ambient conditions but may degrade under strong acidic/basic environments due to the hydroxyl group .

Biological Activity

4-Bromomethylcyclohexanol is an organic compound with significant potential in medicinal chemistry and organic synthesis. Characterized by its bromomethyl group, this compound exhibits various biological activities, primarily due to its reactivity as a bifunctional alkylating agent. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C8_8H15_{15}Br
  • Molecular Weight : 201.12 g/mol
  • Structure : The compound features a cyclohexane ring with a bromomethyl group at the 4-position, enhancing its reactivity compared to non-brominated analogs.

The biological activity of this compound is primarily attributed to its role as a bifunctional alkylating agent . The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity is crucial for its applications in drug development, particularly in targeting specific biological pathways.

Biological Activity Overview

  • Cytotoxicity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
    • IC50 Values : Compounds derived from this compound have demonstrated IC50 values in the low micromolar range against these cancer cell lines.
  • Antibacterial Activity : Research indicates that some derivatives possess antibacterial properties, showing efficacy against strains such as Staphylococcus aureus and Escherichia coli.
    • A study reported complete inhibition of S. aureus growth by certain derivatives, indicating their potential as antibacterial agents.
  • Polymer Chemistry Applications : In polymer science, this compound serves as a linking agent for synthesizing cyclic polymers with tailored properties for biomedical applications.

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of compounds synthesized from this compound:

  • Study Findings :
    • Derivatives exhibited IC50 values ranging from 2 to 10 µM against breast cancer cell lines.
    • Significant selectivity was observed, with minimal effects on normal cell lines.

Antibacterial Studies

A comparative analysis of antibacterial activity revealed:

  • Tested Strains :
    • S. aureus (including methicillin-resistant strains)
    • E. coli
  • Results :
    • Compounds showed varying degrees of inhibition, with some achieving over 90% inhibition at concentrations less than 50 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundC8_8H15_{15}BrActive as an alkylating agent; potential anticancer properties
1,4-DibromobutaneC4_4H8_8Br2_2Less reactive; primarily used as a reagent
1,4-DibromocyclohexaneC8_8H14_{14}Br2_2Similar reactivity but lacks methyl groups
1,4-Bis(chloromethyl)cyclohexaneC8_8H14_{14}Cl2_2Lower reactivity compared to brominated analogs

Safety and Toxicity Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Brominated compounds are often associated with toxicity and environmental concerns. High concentrations can lead to adverse effects in biological systems, necessitating careful handling and risk assessment during laboratory use and application development.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromomethylcyclohexanol to maximize yield and purity?

  • Methodological Approach :

  • Use anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis of the bromomethyl group .
  • Control reaction temperature (e.g., 0–25°C) to suppress competing elimination reactions, as bromoalkanes are prone to dehydrohalogenation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to ensure completion.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR spectroscopy : Confirm the presence of the cyclohexanol ring (δ 1.2–2.1 ppm for cyclohexyl protons) and bromomethyl group (δ 3.3–3.7 ppm) .
  • Elemental analysis : Verify molecular formula (C₇H₁₃BrO) with <2% deviation from theoretical values .
  • Mass spectrometry : Look for molecular ion peaks at m/z 177.09 (M⁺) and characteristic fragmentation patterns .

Q. What are the common sources of instability observed in this compound during storage?

  • Critical Factors :

  • Moisture sensitivity : Store under inert gas (e.g., argon) in sealed containers to prevent hydrolysis to cyclohexanol derivatives .
  • Light exposure : Use amber glassware to avoid photolytic degradation of the C-Br bond .
  • Temperature : Maintain storage at 2–8°C to reduce thermal decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Axial vs. equatorial bromomethyl groups : Axial positioning increases steric hindrance, slowing SN2 reactions but favoring SN1 pathways in polar solvents .
  • Diastereomer separation : Use chiral chromatography or crystallization to isolate stereoisomers for reactivity studies .

Q. What strategies can mitigate competing elimination pathways when using this compound as an alkylating agent?

  • Optimization Approaches :

  • Base selection : Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to reduce E2 elimination .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution over elimination .
  • Additives : Add crown ethers to enhance nucleophilicity of counterions (e.g., iodide) in SN2 reactions .

Q. How do contradictions in reported reaction yields for this compound-based syntheses arise, and how can they be resolved?

  • Data Contradiction Analysis :

  • Purity variability : Compare supplier certificates (e.g., Thermo Scientific: ≥98% purity) with in-house HPLC analyses .
  • Moisture content : Use Karl Fischer titration to quantify residual water, which impacts hydrolysis side reactions .
  • Reaction scalability : Pilot small-scale (<1 g) vs. large-scale (>10 g) syntheses to identify mass-transfer limitations .

Safety and Experimental Design

Q. What engineering controls and PPE are critical when handling this compound in large-scale reactions?

  • Safety Protocols :

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .
  • Glove selection : Wear nitrile or neoprene gloves (tested for ≥8-hour permeability resistance) .
  • Eye protection : Full-face shields combined with tight-seal goggles to prevent splashes .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromomethylcyclohexanol
Reactant of Route 2
Reactant of Route 2
4-Bromomethylcyclohexanol

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